An In-Depth Technical Guide to 4'-Cyano-biphenyl-2-carboxylic acid: Properties, Synthesis, and Characterization
An In-Depth Technical Guide to 4'-Cyano-biphenyl-2-carboxylic acid: Properties, Synthesis, and Characterization
Introduction
Biphenyl derivatives are a cornerstone in modern organic chemistry, serving as vital structural motifs in pharmaceuticals, liquid crystals, and advanced polymers.[1] Among these, 4'-Cyano-biphenyl-2-carboxylic acid is a molecule of significant interest. Its structure, featuring a biphenyl scaffold functionalized with both a nitrile (cyano) and a carboxylic acid group, imparts a unique combination of polarity, rigidity, and reactivity. The strategic placement of the carboxylic acid at the 2-position introduces steric hindrance that influences the conformation and reactivity of the molecule, making it a valuable building block for complex molecular architectures.
This guide provides a comprehensive technical overview of 4'-Cyano-biphenyl-2-carboxylic acid, intended for researchers and professionals in drug development and materials science. We will delve into its physicochemical properties, outline a robust synthetic protocol, detail methods for its characterization, and discuss its potential applications.
Molecular Structure and Physicochemical Properties
The molecular structure of 4'-Cyano-biphenyl-2-carboxylic acid is defined by two phenyl rings linked by a single bond, with a cyano group at the 4'-position and a carboxylic acid group at the 2-position. This ortho-substitution of the carboxylic acid forces a twisted conformation between the two phenyl rings.
Caption: Structure of 4'-Cyano-biphenyl-2-carboxylic acid.
Physicochemical Data Summary
While specific experimental data for 4'-Cyano-biphenyl-2-carboxylic acid is not widely published, the following table summarizes key identifiers and predicted properties. For comparison, data for the well-characterized 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid isomer is also included.
| Property | 4'-Cyano-biphenyl-2-carboxylic acid | 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid |
| CAS Number | Not readily available | 5728-46-1[2] |
| Molecular Formula | C₁₄H₉NO₂ | C₁₄H₉NO₂[2] |
| Molecular Weight | 223.23 g/mol | 223.23 g/mol [2] |
| Appearance | White to off-white solid (Predicted) | White to off-white Solid[2] |
| Melting Point | Lower than 4-isomer (Predicted) | 263-266 °C[2] |
| Boiling Point | ~443.0 ± 38.0 °C (Predicted)[2] | 443.0 ± 38.0 °C (Predicted)[2] |
| pKa | ~3.5 - 4.0 (Predicted) | 3.99 ± 0.10 (Predicted)[2] |
Note: The ortho-position of the carboxylic acid in the 2-isomer is expected to disrupt crystal packing compared to the more linear 4-isomer, likely resulting in a lower melting point.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and versatile method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For 4'-Cyano-biphenyl-2-carboxylic acid, the logical precursors are 2-bromobenzoic acid and 4-cyanophenylboronic acid .
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used because it readily undergoes oxidative addition with the aryl halide, initiating the catalytic cycle.
-
Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4]
-
Solvent System: A two-phase solvent system, such as toluene and water, is often employed. Toluene dissolves the organic starting materials and the palladium catalyst, while the aqueous phase dissolves the inorganic base. This setup facilitates both the reaction and the subsequent separation.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-bromobenzoic acid (10.0 g, 49.7 mmol) and 4-cyanophenylboronic acid (8.1 g, 55.0 mmol).
-
Solvent and Reagent Addition: Add toluene (100 mL) to the flask, followed by a solution of sodium carbonate (15.8 g, 149 mmol) in deionized water (50 mL).
-
Inerting: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.15 g, 1.0 mmol, 2 mol%).
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine (2 x 50 mL).
-
Carefully acidify the aqueous layer with 2M hydrochloric acid (HCl) until the pH is ~2. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[5] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[6]
-
C-H Stretch (Aromatic): Sharp peaks will appear just above 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption should be observed in the distinctive region of 2230-2220 cm⁻¹.[7]
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption will be present around 1710-1680 cm⁻¹. The position can be influenced by conjugation and hydrogen bonding.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for structural elucidation.
-
¹H NMR (in DMSO-d₆, 400 MHz):
-
-COOH Proton: A very broad singlet is expected far downfield, typically between 12.0-13.0 ppm .[7] Its broadness is due to hydrogen bonding and exchange.
-
Aromatic Protons: A complex multiplet pattern between 7.4 and 8.2 ppm is expected for the 8 aromatic protons. The protons on the cyanophenyl ring will likely appear as two distinct doublets (an AA'BB' system), while the protons on the benzoic acid ring will show a more complex splitting pattern due to the ortho-substitution.
-
-
¹³C NMR (in DMSO-d₆, 100 MHz):
-
Carbonyl Carbon (-COOH): Expected in the range of 167-170 ppm .[8]
-
Aromatic Carbons: Multiple signals are expected between 110-145 ppm .
-
Nitrile Carbon (-CN): A sharp signal is expected around 118-120 ppm .[7]
-
Quaternary Carbons: The carbons directly attached to the other ring (C1 and C1') and the carbons bearing the cyano and carboxyl groups will typically be of lower intensity.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
[M-H]⁻: In negative ion mode Electrospray Ionization (ESI-), the most prominent peak would be the deprotonated molecule at m/z = 222.06.
-
[M+H]⁺: In positive ion mode (ESI+), a peak for the protonated molecule at m/z = 224.07 would be observed.
-
Fragmentation: A characteristic fragmentation in the mass spectrum of a carboxylic acid is the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[7]
Applications and Significance
The unique structure of 4'-Cyano-biphenyl-2-carboxylic acid makes it a highly valuable intermediate in several fields:
-
Pharmaceutical Synthesis: Biphenyl carboxylic acids are key structural components in numerous drugs, including anti-inflammatory agents and antihypertensives.[1] The specific substitution pattern of this molecule makes it a candidate for building blocks in the synthesis of novel angiotensin II receptor antagonists (sartans) or other complex active pharmaceutical ingredients.
-
Materials Science: Biphenyl derivatives are fundamental to the development of liquid crystals.[1] The rigid core combined with the polar cyano and carboxylic acid groups can be exploited to design materials with specific thermal and electronic properties.
-
Polymer Chemistry: This compound can be used as a monomer or a modifying agent in the production of high-performance polymers like polyesters and polyamides, where it can enhance thermal stability and introduce specific functionalities.[9]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[11] Wear standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]
-
Chemical Hazards:
-
The carboxylic acid group is acidic. Avoid contact with strong bases.
-
Cyano compounds can be toxic. Of critical importance is to never allow this compound to come into contact with strong acids, as this could potentially liberate highly toxic hydrogen cyanide (HCN) gas.[11]
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
References
-
ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... [Link]
-
Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]
-
Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Royal Society of Chemistry. (2016). Supramolecular host-guest complex as an efficient and recyclable catalyst for Suzuki–Miyaura cross coupling in water. RSC Advances. [Link]
-
NIST. Biphenyl-4-carboxylic acid. [Link]
- Google Patents. KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl.
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Cyano Compounds. [Link]
- Google Patents. US20140179937A1 - Preparation and use of biphenyl carboxylic acids, alcohols, and esters.
- Google Patents.
-
National Institutes of Health. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. (2024). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. [Link]
-
Royal Society of Chemistry. Spectra and physical data of (A2). [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
University of Calgary. IR: carboxylic acids. [Link]
-
PubMed. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]
-
ResearchGate. ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in... [Link]
- Google Patents.
-
National Institutes of Health. (2022). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. [Link]
-
Chemistry LibreTexts. (2020). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. [Link]
-
Asian Journal of Chemistry. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]
-
The Organic Chemistry Tutor. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. 4'-CYANO-BIPHENYL-4-CARBOXYLIC ACID | 5728-46-1 [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. WO2019199459A1 - Preparation and use of biphenyl carboxylic acids, alcohols, and esters - Google Patents [patents.google.com]
- 10. iloencyclopaedia.org [iloencyclopaedia.org]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. peptide.com [peptide.com]
